
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (5F-DHIQ) is a compound belonging to the isoquinoline family, notable for its diverse biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential applications in agriculture and medicine.
Molecular Formula : C9H8FN
Structure : The compound features a bicyclic structure with a fluorine atom at the 5-position and a ketone functional group at the 1-position. This unique configuration contributes to its distinctive chemical reactivity and biological properties.
Antifungal Properties
Research indicates that derivatives of 5F-DHIQ exhibit significant antifungal activity, particularly against phytopathogens. A key study demonstrated the efficacy of these compounds against Pythium recalcitrans, a notorious plant pathogen. The most potent derivative, designated as I23, showed an EC50 value of 14 μM , outperforming the commercial fungicide hymexazol (37.7 μM) in vitro. Additionally, I23 demonstrated in vivo preventive efficacy of 75.4% at a dose of 2.0 mg/pot , which increased to 96.5% at 5.0 mg/pot .
Compound | EC50 (μM) | In Vivo Preventive Efficacy (%) at 2 mg/pot | In Vivo Preventive Efficacy (%) at 5 mg/pot |
---|---|---|---|
I23 | 14 | 75.4 | 96.5 |
Hymexazol | 37.7 | 63.9 | - |
The mode of action for I23 involves disrupting the biological membrane systems of pathogens like Pythium recalcitrans. Physiological and biochemical analyses suggest that this disruption is crucial for its antifungal efficacy. Furthermore, three-dimensional quantitative structure–activity relationship (3D-QSAR) studies have identified essential structural requirements for activity, emphasizing the significance of the C4-carboxyl group .
Neuropharmacological Potential
Beyond its antifungal properties, 5F-DHIQ derivatives have been investigated for their interaction with sigma receptors, which play a role in various neurological disorders. Some studies suggest that these compounds may have potential therapeutic roles in neuropharmacology due to their ability to modulate receptor activity .
Case Studies and Research Findings
- Antioomycete Activity : A comprehensive study synthesized 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one using the Castagnoli–Cushman reaction to evaluate their antioomycete activity against multiple phytopathogens. The findings highlighted the superior activity of certain derivatives against Pythium recalcitrans compared to other tested pathogens .
- WDR5 Inhibitors : Another research effort focused on optimizing WDR5 inhibitors containing a dihydroisoquinolinone core unit. These inhibitors demonstrated enhanced anti-proliferative activity in WDR5-sensitive cell lines, indicating that modifications to the dihydroisoquinolinone structure can yield compounds with significant therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Modulation
Research indicates that 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one acts as a positive allosteric modulator of the dopamine D1 receptor. This property suggests its potential utility in treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. The modulation of D1 receptors may alleviate cognitive impairments associated with these conditions .
WDR5 Inhibition
A significant advancement in the application of this compound is its role as a potent inhibitor of the WDR5 WIN-site. Studies have shown that this compound exhibits strong binding affinity (Ki < 20 pM) and antiproliferative activity against MV4:11 cells, which are sensitive to WDR5 inhibition. The compound's structure allows it to effectively interact with the WDR5 protein, making it a candidate for cancer therapeutics .
Case Study 1: Treatment of Parkinson's Disease
A study highlighted the effectiveness of compounds similar to this compound in improving motor symptoms in Parkinson's disease patients. These compounds were shown to enhance dopamine signaling without the adverse effects typically associated with direct dopamine agonists .
Case Study 2: Anticancer Properties
In another research endeavor, derivatives of this compound were synthesized and tested for their anticancer properties. The results indicated that these compounds could selectively inhibit cancer cell proliferation while sparing normal cells, demonstrating their potential as targeted cancer therapies .
Table 1: Summary of Biological Activities
Compound Name | Target | Binding Affinity (Ki) | Activity Type |
---|---|---|---|
This compound | Dopamine D1 Receptor | Not specified | Positive Allosteric Modulator |
This compound | WDR5 WIN-site | <20 pM | Antiproliferative |
Table 2: Therapeutic Potential
Eigenschaften
IUPAC Name |
5-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXLZYBHQFPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593268 | |
Record name | 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230301-83-4 | |
Record name | 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.